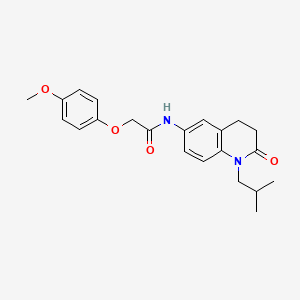

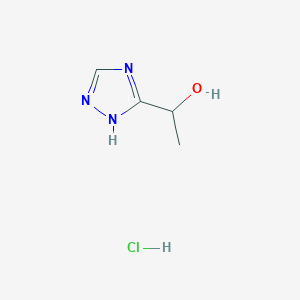

![molecular formula C8H10N4O B2385545 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 104472-75-5](/img/structure/B2385545.png)

2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C6H6N4O. It has a molecular weight of 150.1380 . It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol, and Methyl hydroxytriazaindolizine .

Synthesis Analysis

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s configuration in space .Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 150.1380 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis in Supercritical Carbon Dioxide

2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, as an intermediate in antiviral drug synthesis, was synthesized using a novel method involving supercritical carbon dioxide. This method, which used 3H-1,2,4-triazol-5-amine and ethyl acetoacetate with ZnCl2, achieved a 90% conversion rate under solvent-free conditions (Baklykov et al., 2019).

Spectral and Molecular Docking Analyses

This compound was also the subject of comprehensive spectral and DFT/B3LYP analyses, including molecular docking studies with the c-MET protein. The findings suggest its potential as a cancer treatment inhibitor due to its binding energy and adherence to protein active sites (Sert et al., 2020).

Antimicrobial and Antifungal Activities

A derivative of this compound demonstrated significant antimicrobial and antifungal activities in vitro, highlighting its potential in treating such infections (Komykhov et al., 2017).

Chemical Transformations

In another study, various chemical transformations of similar compounds were investigated, focusing on reactions with different electronic nature reagents. This research is crucial in understanding the versatility and reactivity of the compound's derivatives (Zemlyanaya et al., 2018).

Potential as Antiasthma Agents

A related structure of this compound was synthesized and tested for antihypertensive activity. Some compounds showed promising results, indicating the potential of these derivatives in developing new therapeutic agents (Bayomi et al., 1999).

Antioxidant Properties

Another study focused on Cu(II) coordination complexes derived from this compound, revealing significant antioxidant properties. These findings are essential for developing new antioxidant agents (Chkirate et al., 2020).

Mechanism of Action

While the specific mechanism of action for “2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is not mentioned in the search results, it is noted that non-covalent inhibitors mainly act by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .

Properties

IUPAC Name |

2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-3-6-10-8-9-5(2)4-7(13)12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPMBCKXHBWLMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=NC(=CC(=O)N2N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)

![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)

![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)

![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)

![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)

![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)